4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Overview
Description
4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.11808395 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A novel synthesis and characterization of compounds related to 4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide have been reported, focusing on their structural aspects and potential applications in various fields of research. For instance, new zinc phthalocyanines substituted with benzenesulfonamide derivatives containing Schiff base groups have been synthesized, demonstrating significant potential for applications in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Enzyme Inhibition
The antimicrobial and enzyme inhibition potentials of benzenesulfonamide derivatives have been extensively explored. For instance, N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide exhibited moderate to good activities against both Gram-negative and Gram-positive bacteria, in addition to showing enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Photophysicochemical Properties
The photophysicochemical properties of compounds structurally related to this compound have been investigated, revealing their potential in photocatalytic applications and photodynamic therapy. The incorporation of benzenesulfonamide derivatives as substituents significantly affects their properties, making them suitable for these applications (Öncül, Öztürk, & Pişkin, 2021).
Antifungal and Antibacterial Activities
The antifungal and antibacterial activities of novel sulfonamide derivatives have been explored, with some compounds showing promising results against specific strains of bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Carbonic Anhydrase Inhibition
Some benzenesulfonamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. These studies suggest the potential therapeutic applications of these compounds in diseases where carbonic anhydrase activity is implicated (Gul et al., 2016).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-4-5-19(14-16(15)2)24-22(29)23-17-8-12-21(13-9-17)30(26,27)25-18-6-10-20(28-3)11-7-18/h4-14,25H,1-3H3,(H2,23,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVESEOYFPCCNOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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